molecular formula C19H27ClN6O2 B2983020 N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1177972-01-8

N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2983020
CAS No.: 1177972-01-8
M. Wt: 406.92
InChI Key: UYYOSANNYOUCQC-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound featuring a 3,4-dimethylphenyl substituent at the 2-position and morpholine groups at the 4- and 6-positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research. Its structural framework is shared with several analogs, which differ primarily in the aryl substituent attached to the triazine core .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2.ClH/c1-14-3-4-16(13-15(14)2)20-17-21-18(24-5-9-26-10-6-24)23-19(22-17)25-7-11-27-12-8-25;/h3-4,13H,5-12H2,1-2H3,(H,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYOSANNYOUCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylamine with cyanuric chloride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature and pH control is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions including oxidation and substitution reactions.

Common Reactions:

  • Oxidation: Can be oxidized using hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be performed with sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are common where morpholino groups can be replaced by other nucleophiles.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with specific molecular targets make it a candidate for studying biological pathways and mechanisms.

Biological Activity:

  • Acts as an enzyme inhibitor.
  • Modulates receptor activity.

These properties suggest its utility in drug development and therapeutic applications.

Medicine

In medical research, this compound is explored for its therapeutic potential in treating various diseases. Its mechanism of action typically involves binding to target proteins and modulating their function.

Potential Therapeutic Uses:

  • Cancer treatment through enzyme inhibition.
  • Potential applications in neurodegenerative diseases due to receptor modulation.

Industry

This compound is also utilized in developing new materials with specific properties. The unique characteristics imparted by the triazine ring make it suitable for applications in material science.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory effects of this compound on specific targets involved in metabolic pathways related to cancer. The results indicated significant inhibition rates compared to control groups.

Case Study 2: Receptor Modulation

Research focused on the receptor modulatory effects of this compound demonstrated its ability to alter signaling pathways associated with neurodegenerative disorders. This study highlighted the potential for developing new therapeutic agents targeting these pathways.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituents are summarized below:

Compound Name Substituent on Triazine Core Key Structural Features
N-(4-Isopropylphenyl) analog 4-Isopropylphenyl Bulkier alkyl group; increased hydrophobicity
N-(p-Tolyl) analog 4-Methylphenyl Electron-donating methyl group
N-(4-Ethoxyphenyl) analog 4-Ethoxyphenyl Ether group; enhanced polarity
N-(4-Nitrophenyl) analog (MHY1485) 4-Nitrophenyl Electron-withdrawing nitro group
N-(3-Chlorophenyl) analog 3-Chlorophenyl Halogen substituent; increased lipophilicity
N-(3,4-Dimethoxyphenyl) analog 3,4-Dimethoxyphenyl Electron-rich methoxy groups

Key Observations:

  • Electronic Effects: The 3,4-dimethylphenyl group (target compound) provides moderate electron donation via methyl groups, contrasting with the electron-withdrawing nitro group in MHY1485 .
  • Pharmacokinetics: Morpholino groups enhance solubility and may improve blood-brain barrier penetration, as seen in related triazine derivatives like PQR309 (a brain-penetrant inhibitor with trifluoromethylpyridine substituents) .

Pharmacological and Biochemical Activity

  • MHY1485 (4-Nitrophenyl analog): Acts as an mTOR activator but exhibits higher reactivity due to the nitro group, which may contribute to cytotoxicity .

Biological Activity

N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound notable for its complex structure characterized by a triazine ring and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition.

Chemical Structure and Properties

The compound's IUPAC name is N-(3,4-dimethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride. Its chemical formula is C19H26N6O2ClHC_{19}H_{26}N_6O_2\cdot ClH with a molecular weight of 396.9 g/mol. The structure features a triazine core that is substituted with dimorpholino and dimethylphenyl groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₆ClN₆O₂
Molecular Weight396.9 g/mol
IUPAC NameN-(3,4-dimethylphenyl)-4,6-dimorpholin-1,3,5-triazin-2-amine hydrochloride
SolubilitySoluble in DMSO and water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets including enzymes and receptors. It has been shown to act as an enzyme inhibitor and receptor modulator. The compound's mechanism involves binding to target proteins and modulating their function, which can lead to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Viability : A study demonstrated that certain derivatives significantly suppressed the viability and proliferation of triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and HCC1806 by targeting the eEF2K protein .
  • Tumor Suppression : In vivo studies using xenograft models showed that these compounds could induce tumor suppression comparable to established chemotherapeutic agents like paclitaxel without significant toxicity .

Comparative Studies

Comparative studies with similar compounds reveal that the unique substitution pattern of this compound enhances its biological activity compared to other triazine derivatives.

Table 2: Comparative Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
N-(3,4-dimethylphenyl)-... hydrochlorideMDA-MB-23110eEF2K inhibition
Another Triazine DerivativeMDA-MB-23125Unknown
PaclitaxelMDA-MB-23115Microtubule stabilization

Synthesis and Development

The synthesis of this compound typically involves several steps starting from 3,4-dimethylphenylamine. The reaction with cyanuric chloride forms an intermediate that is subsequently reacted with morpholine under controlled conditions.

Synthetic Route Overview

  • Starting Material : 3,4-Dimethylphenylamine
  • Reagents : Cyanuric chloride, morpholine
  • Conditions : Solvents like dichloromethane; catalysts such as triethylamine
  • Final Product : this compound

Case Study 1: Efficacy in TNBC Treatment

A recent clinical evaluation highlighted the compound's potential as a therapeutic agent for TNBC. The study reported that treatment with this compound led to significant tumor regression in mouse models with minimal side effects .

Case Study 2: Enzyme Modulation

Another study focused on the enzyme modulation properties of this compound. It was found to effectively inhibit specific kinases involved in cancer progression .

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